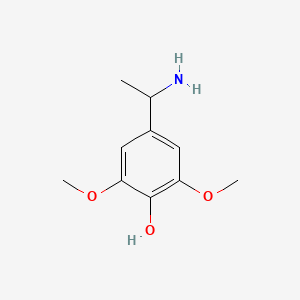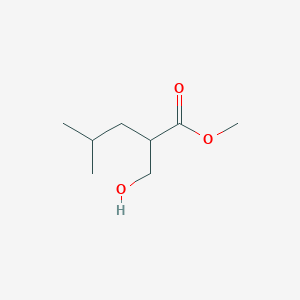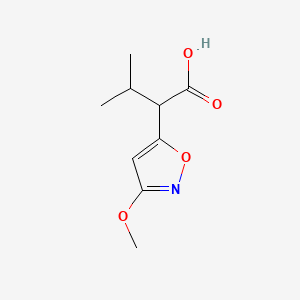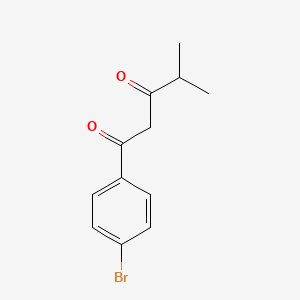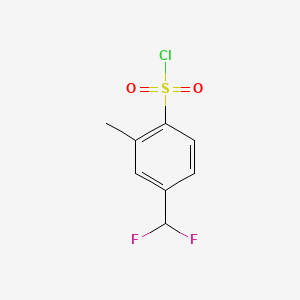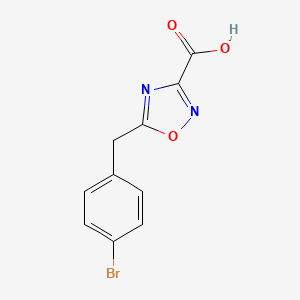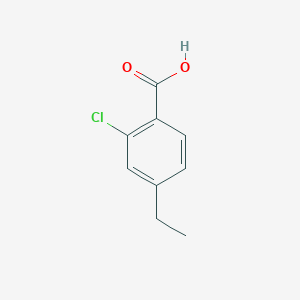![molecular formula C7H11F3O3 B13619706 Ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate](/img/structure/B13619706.png)
Ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate is an organic compound with the molecular formula C7H11F3O3. It is known for its unique chemical structure, which includes a trifluoromethyl group, making it a valuable compound in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate typically involves the reaction of ethyl acetate with 1,1,1-trifluoro-2-propanol under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential use in drug development, especially in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trifluoro-2-propanol: A precursor in the synthesis of Ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate.
(1,1,1-Trifluoropropan-2-yl)hydrazine hydrochloride: Another compound with a trifluoromethyl group, used in different chemical applications.
Uniqueness
This compound stands out due to its ester functionality combined with the trifluoromethyl group. This combination imparts unique reactivity and properties, making it valuable in various chemical and biological applications.
Eigenschaften
Molekularformel |
C7H11F3O3 |
|---|---|
Molekulargewicht |
200.16 g/mol |
IUPAC-Name |
ethyl 2-(1,1,1-trifluoropropan-2-yloxy)acetate |
InChI |
InChI=1S/C7H11F3O3/c1-3-12-6(11)4-13-5(2)7(8,9)10/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
MEJDWIQOVZDQPV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)COC(C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


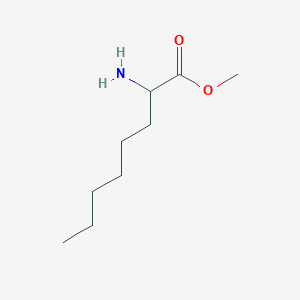

![{2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol](/img/structure/B13619631.png)
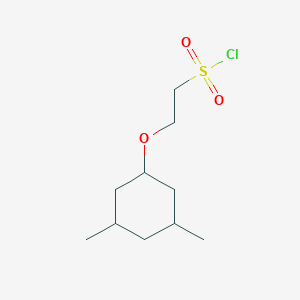
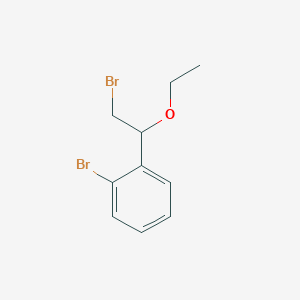
![4'-Methyl-[1,1'-bi(cyclohexane)]-1-carboxylic acid](/img/structure/B13619652.png)

